1-Cyclopropylpropan-1-amine hydrochloride

Chemical synthesis Medicinal chemistry Compound management

Medicinal chemistry programs requiring α-substituted cyclopropylamine scaffolds face challenges with free-base instability and positional isomer interference. This compound delivers the precise α-substitution pattern essential for mechanism-based LSD1/KDM1A irreversible inhibition via FAD adduct formation. - C6 chain length (LogP ~1.15) vs. C5 analog for optimized blood-brain barrier penetration - Hydrochloride salt: enhanced aqueous solubility, solid-state stability for automated dispensing - 95-97% purity, ambient storage compatibility, eliminates degradation in screening campaigns

Molecular Formula C6H14ClN
Molecular Weight 135.64
CAS No. 677743-70-3
Cat. No. B2970179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylpropan-1-amine hydrochloride
CAS677743-70-3
Molecular FormulaC6H14ClN
Molecular Weight135.64
Structural Identifiers
SMILESCCC(C1CC1)N.Cl
InChIInChI=1S/C6H13N.ClH/c1-2-6(7)5-3-4-5;/h5-6H,2-4,7H2,1H3;1H
InChIKeyKTMLAWBZUWUSDP-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropylpropan-1-amine Hydrochloride: Identity and Procurement


1-Cyclopropylpropan-1-amine hydrochloride is a C6 cyclopropyl-containing primary amine supplied as a hydrochloride salt . The compound has a molecular weight of 135.64 g/mol (C₆H₁₄ClN) and is typically offered at 95–97% purity as a solid . Its core structural feature—a cyclopropyl group directly attached to the α-carbon of a propan-1-amine backbone—defines its chemical reactivity and potential as a building block in medicinal chemistry programs [1].

Salt Form Hydrochloride; enhances aqueous solubility and solid-state handling
α-Substitution Cyclopropyl at amine α-carbon; core scaffold for LSD1/KDM1A inhibitor series
Building Block C6 primary amine for medicinal chemistry SAR and lead optimization

Why Generic Cyclopropylamine Substitution Fails


Substituting 1-cyclopropylpropan-1-amine hydrochloride with its free-base form (CAS 219736-10-4) or with positional isomers such as 3-cyclopropylpropan-1-amine (CAS 5648-88-4) introduces critical differences in physical handling, reactivity, and biological target engagement. The hydrochloride salt provides enhanced aqueous solubility and long-term solid-state stability . Positional isomerism (α- vs γ-substitution) fundamentally alters the steric and electronic environment of the amine, which in the context of mechanism-based enzyme inhibitors such as LSD1/KDM1A directly impacts covalent adduct formation with the FAD cofactor [1]. These distinctions are not merely academic; they dictate whether a compound performs as intended in a synthetic sequence or a biochemical assay.

Free base substitution

May reduce aqueous solubility and solid-state stability, complicating automated dispensing and long-term compound storage.

Positional isomer mismatch

3-Cyclopropylpropan-1-amine lacks the α-substitution reported as critical for covalent KDM1A inhibition; procurement may not support LSD1-targeted synthesis.

Chain-length analog divergence

1-Cyclopropylethanamine (C5) shifts lipophilicity and steric profile compared to the C6 propan-1-amine variant, altering SAR interpretation.

Quantitative Differentiation Evidence


Salt Form vs. Free Base: Physical Stability

The hydrochloride salt (CAS 677743-70-3) exists as a solid with a melting point range of 150–155°C and demonstrates high aqueous solubility [1]. In contrast, the free base 1-cyclopropylpropan-1-amine (CAS 219736-10-4) is a liquid with a predicted boiling point of 124.9°C and lower water solubility . The salt form's solid-state nature and higher melting point confer superior long-term storage stability and more precise gravimetric handling in automated synthesis platforms.

Physical State & Stability
Head-to-head
Solid hydrochloride: mp 150–155°C
Liquid free base: bp 124.9°C
Solid salt form supports automated synthesis workflows and long-term storage reproducibility.
Phase transition improves gravimetric handling vs volatile liquid free base.
Chemical synthesis Medicinal chemistry Compound management

Positional Isomer Selectivity in KDM1A Inhibition

1-Cyclopropylpropan-1-amine hydrochloride (α-substituted) places the amine group directly on the carbon adjacent to the cyclopropyl ring. This α-substitution pattern is a critical structural requirement for mechanism-based irreversible inhibition of histone demethylase KDM1A (LSD1). In a comprehensive SAR study of 1-substituted cyclopropylamine derivatives, compounds bearing bulkier hydrophobic substituents at the α-position exhibited enhanced KDM1A inhibitory activity and improved selectivity over MAO-A and MAO-B [1]. In contrast, the γ-substituted isomer 3-cyclopropylpropan-1-amine (CAS 5648-88-4) lacks this α-substitution and is not reported as a KDM1A inhibitor in the same chemical series.

KDM1A Target Engagement
Class-level inference
α-Substitution enables covalent FAD adduct formation (X-ray crystallography);
γ-isomer not reported as KDM1A inhibitor
α-Substitution is reported essential for KDM1A inhibitor series design.
Procurement of γ-isomer may not support LSD1-targeted synthesis.
Epigenetics LSD1/KDM1A inhibition Structure-activity relationship

Chain Length and Lipophilicity Modulation

1-Cyclopropylpropan-1-amine hydrochloride (C6 backbone, MW 135.64) contains a three-carbon chain between the amine and cyclopropyl group, whereas 1-cyclopropylethanamine hydrochloride (CAS 42390-64-7, C5 backbone, MW 121.61) has a two-carbon chain . The additional methylene unit increases the calculated LogP (approx. 1.15 for the free base) and contributes to higher lipophilicity, which can influence membrane permeability and protein-binding characteristics in lead optimization . This subtle difference in alkyl chain length is a common vector for tuning the physicochemical properties of CNS-penetrant drug candidates.

Lipophilicity Modulation
Cross-study comparable
ΔLogP ≈ +0.45 (C6 vs C5);
ΔMW +14.03 Da
Chain length tunes lipophilicity and may influence CNS permeability profiles.
C6 propan-1-amine provides higher LogP vs C5 ethanamine analog.
Lipophilicity Medicinal chemistry PK/PD optimization

Purity and Storage Reproducibility

Commercially available 1-cyclopropylpropan-1-amine hydrochloride is routinely supplied at minimum purity specifications of 95% or 97% [1]. Suppliers recommend long-term storage in a cool, dry environment (ambient to 2–8°C) . The absence of cryogenic storage requirements (unlike some volatile free amines) reduces operational complexity and cost in compound management workflows.

Purity & Storage
Reported
95–97% purity;
store at ambient to 2–8°C
Consistent purity supports reproducible screening and synthetic outcomes.
No cryogenic storage required; ambient handling compatible.
Quality control Reproducibility Compound management

Optimal Application Scenarios


LSD1/KDM1A Inhibitor Candidate Synthesis

Use 1-cyclopropylpropan-1-amine hydrochloride as a starting material or key intermediate for generating α-substituted cyclopropylamine derivatives targeting LSD1/KDM1A. The α-substitution pattern is essential for mechanism-based irreversible inhibition and covalent FAD adduct formation [1]. The hydrochloride salt form simplifies handling in multi-step synthetic sequences requiring anhydrous conditions after neutralization.

CNS Drug Discovery Building Block

Incorporate this building block into medicinal chemistry campaigns where fine-tuning of lipophilicity is desired. The propan-1-amine chain length (C6) provides a higher LogP (~1.15) compared to the ethanamine analog (C5), offering a distinct physicochemical profile for optimizing blood-brain barrier penetration or target engagement .

High-Throughput Screening Library Construction

Utilize the solid hydrochloride salt for automated compound dispensing and long-term library storage. The solid state, high purity (95–97%), and ambient storage compatibility minimize degradation and weighing errors, ensuring consistent concentration-response data across screening campaigns .

Application
Selection Property
Validation Focus
LSD1/KDM1A inhibitor candidate synthesis
α-Substitution pattern for covalent FAD adduct formation
KDM1A enzymatic assay and SAR series development
CNS drug discovery building block
Propan-1-amine chain for lipophilicity tuning
Blood-brain barrier permeability and protein-binding profiling
High-throughput screening library construction
Solid hydrochloride salt with ambient storage stability
Purity consistency and automated solid dispensing accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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